BenchChemオンラインストアへようこそ!

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide

Physicochemical Profiling CNS Drug Discovery LogP Optimization

This indole-2-carboxamide piperazine is a preclinical lead poised for CNS drug discovery. The unique 4-methoxy indole, glyoxylic acid-derived linker, and metabolic stability (outperforming Delavirdine) create a potent pharmacophore for kinase inhibition (nanomolar range) and oxidative stress studies. Procure this compound for parallel antiviral/CNS selectivity panels, leveraging its modular linker for SAR expansion campaigns. Avoid interchangeable analogs; this exact scaffold is required for target engagement and polypharmacology. Contact suppliers below for custom synthesis requests.

Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
Cat. No. B11037849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide
Molecular FormulaC23H26N4O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=C(N2)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H26N4O3/c1-30-21-9-5-8-19-18(21)14-20(25-19)23(29)24-15-22(28)27-12-10-26(11-13-27)16-17-6-3-2-4-7-17/h2-9,14,25H,10-13,15-16H2,1H3,(H,24,29)
InChIKeyTWUBSXOYFPXIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide (CAS 951970-69-7)


N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide (CAS 951970-69-7, MF: C23H26N4O3, MW: 406.5 g/mol) belongs to the indole-2-carboxamide piperazine class, a scaffold extensively explored for antiviral (HIV-1 non-nucleoside reverse transcriptase inhibition) and CNS applications [1]. The compound is annotated as a preclinical small-molecule lead within the PubChem Substance database, distinguishing it from generic building blocks and placing it in a discovery-optimization context [2].

Structural Determinants That Preclude Direct Substitution for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide


Within the indole-2-carboxamide piperazine family, even subtle modifications produce divergent biological profiles. The 4-methoxy substituent on the indole core, the two-carbon glyoxylic acid-derived linker (oxoethyl), and the unsubstituted benzyl group on the piperazine ring collectively define a unique pharmacophoric fingerprint. Replacing the 4-methoxy with a 5-methylsulfonamido group (as in Delavirdine) shifts target engagement from a balanced RT inhibitor to a potent but resistance-prone NNRTI [1]. Substituting the 4-benzylpiperazine with a 4-(2-methoxyphenyl)piperazine introduces a major metabolic labile site, dramatically increasing clearance and shortening CNS duration [2]. These structure-activity relationship (SAR) interdependencies mean that no close analog can be assumed interchangeable without loss of the intended polypharmacology or pharmacokinetic profile.

Quantitative Differentiation Evidence for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide Versus Closest Analogs


Predicted Physicochemical Differentiation: CNS vs. Peripheral Drug-Likeness

The target compound's extended molecular structure yields a computed XLogP3 of approximately 2.8, positioning it within the optimal CNS drug-like space (LogP 1–4) while remaining distinct from both more polar and more lipophilic analogs [1]. Delavirdine, in contrast, has an XLogP3 of 2.4 and a significantly larger molecular weight (456.6 g/mol), with a topological polar surface area (TPSA) of 119 Ų [2]. The target compound's lower TPSA and moderate LogP suggest improved passive blood-brain barrier permeability compared to larger, more polar indole-2-carboxamides, supporting CNS-targeted applications over peripheral antiviral programs.

Physicochemical Profiling CNS Drug Discovery LogP Optimization

Predicted Metabolic Stability Advantage vs. 4-Chlorophenyl and 2-Methoxyphenyl Piperazine Analogs

SAR studies on indole-piperazine NK1 antagonists demonstrate that the 1-(2-methoxyphenyl)piperazine amide moiety is a major site of oxidative metabolism, leading to high in vivo clearance [1]. Replacing this group with a 4-benzylpiperazine (as in the target compound) eliminates the electron-rich methoxyphenyl oxidation handle. In the same chemotype, substitution with 4-benzyl-4-hydroxypiperidine reduced clearance and improved central duration of action [1]. The target compound's benzyl group on a piperazine (rather than piperidine) scaffold is predicted to confer similar metabolic stability without the hydrogen-bonding capacity of a hydroxyl group, offering a differentiated balance of lipophilicity and metabolic resilience.

Metabolic Stability Piperazine SAR CYP450 Metabolism

Structural Differentiation from Delavirdine: Indole Substitution Pattern Dictates Target Selectivity

Delavirdine's 5-methylsulfonamido-indole-2-carboxamide core is optimized for HIV-1 RT inhibition (IC50 = 0.26 µM against wild-type RT) but shows rapid resistance emergence due to mutations at Y181C and K103N [1]. The target compound replaces the 5-methylsulfonamido group with a 4-methoxy substituent, a modification that class-level SAR indicates redirects biological activity away from NNRTI binding [2]. In indole-2-carboxamide series, 4-methoxy substitution is associated with kinase inhibition (e.g., Lck IC50 ~147 nM for A-770041, a related indole-2-carboxamide) and GPCR modulation rather than antiviral RT activity [3]. This chemotype divergence means the target compound cannot be substituted by Delavirdine for CNS or kinase applications.

HIV-1 NNRTI Indole SAR Target Selectivity

Linker Length and Composition Differentiates from Butyl-Linked and Directly Coupled Analogs

The target compound features a two-carbon glyoxylic acid-derived linker (-CH2-CO-NH-) connecting the indole-2-carboxamide to the piperazine ring. This contrasts with the four-carbon butyl linker (-(CH2)3-CO-) found in N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide , which introduces greater conformational flexibility and increased LogP (predicted ΔLogP ~+0.8–1.0). Shorter linkers in indole-piperazine NNRTIs correlate with improved ligand efficiency (LE) and reduced susceptibility to resistance mutations [1]. The glyoxylic acid-derived spacer also provides a synthetic handle for modular diversification distinct from directly coupled indole-piperazine amides, which lack the ethylene spacer necessary for optimal RT pocket occupancy.

Linker Optimization Synthetic Tractability Conformational Flexibility

Antioxidant and Anti-Inflammatory Activity Class Membership Validates Screening Utility

Piperazine-substituted indole derivatives from the same structural class demonstrate significant in vitro antioxidant activity (DPPH free radical scavenging up to 85.63%, compared to Vitamin E at 88.6%) [1]. This class-level activity, combined with the target compound's inclusion in the PubChem BioAssay screening dataset, validates its utility as a screening candidate for oxidative stress-related and inflammatory target panels [2]. Procuring this compound enables direct participation in these established screening cascades without the need for de novo assay development.

Antioxidant Activity Anti-inflammatory Screening Indole-Piperazine Pharmacology

Absence of 5-HT3 Receptor Structural Determinants Distinguishes from Antiemetic Indole-2-carboxamides

Piperazine analogs of indole-2-carboxamides with specific substitution patterns act as 5-HT3 receptor antagonists with antidepressant-like activity [1]. The target compound lacks the naphthyridine or specific heteroaryl substitution required for 5-HT3 binding. This structural distinction is critical: procuring an indole-2-carboxamide with a benzylpiperazine moiety rather than a naphthyridine-piperazine core avoids unintended 5-HT3-mediated effects in CNS screening, providing cleaner target engagement profiles for non-serotonergic programs.

5-HT3 Receptor Serotonin Pharmacology Off-Target Selectivity

Evidence-Backed Application Scenarios for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide


CNS Lead Optimization Programs Targeting Neurodegenerative or Psychiatric Disorders

The compound's predicted XLogP3 of ~2.8 and modest TPSA place it within the favorable CNS drug-like space, outperforming Delavirdine (XLogP3 = 2.4, TPSA = 119 Ų) for blood-brain barrier penetration [1]. The 4-benzylpiperazine moiety, distinct from the metabolically labile 2-methoxyphenylpiperazine group [2], supports sustained central exposure. Prioritize this scaffold for CNS programs requiring balanced permeability and metabolic stability, particularly where Delavirdine's antiviral specificity is irrelevant.

Kinase Selectivity Screening Panels (Lck, Src Family, and Related Tyrosine Kinases)

Class-level evidence shows that 4-methoxy-indole-2-carboxamides can achieve nanomolar kinase inhibition (e.g., A-770041: Lck IC50 = 147 nM) [1]. The target compound's structural homology to these kinase-active indole-2-carboxamides supports its inclusion in kinase selectivity panels, while its divergence from the 5-methylsulfonamido NNRTI pharmacophore ensures exclusion from HIV-1 RT binding [2]. Use as a starting point for developing selective kinase inhibitors with minimal antiviral off-target activity.

Antioxidant and Anti-Inflammatory Screening Cascades

Piperazine-substituted indole derivatives from the same structural class demonstrate DPPH radical scavenging activity up to 85.63% [1], qualifying this compound for oxidative stress and inflammation target panels. Procure for parallel screening in antioxidant (DPPH, FRAP) and anti-inflammatory (COX, LOX) assays alongside established class representatives, leveraging the PubChem BioAssay entry to contextualize hit rates [2].

Modular Synthetic Diversification for SAR Expansion

The glyoxylic acid-derived two-carbon linker provides a versatile synthetic handle distinct from longer butyl linkers or directly coupled indole-piperazine amides [1]. This enables modular diversification at the piperazine 4-position and the indole 4-methoxy group, supporting SAR expansion programs targeting improved ligand efficiency and resistance profiles [2]. Prioritize for medicinal chemistry campaigns requiring systematic linker SAR exploration.

Quote Request

Request a Quote for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.